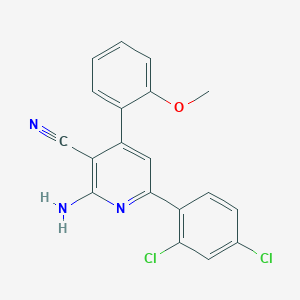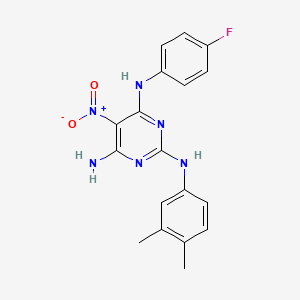amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)
1-{[(2,4-dichlorophenoxy)acetyl](furan-2-ylmethyl)amino}-N-(3-methylphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide is a complex organic compound that features a variety of functional groups, including phenoxy, furan, and cyclopentanecarboxamide moieties
準備方法
The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the 2,4-dichlorophenoxyacetic acid.
Coupling with furan-2-ylmethylamine: The phenoxyacetyl intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
Cyclopentanecarboxamide formation: The final step involves the reaction of the amide with 3-methylphenylcyclopentanecarboxylic acid under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as alkoxides or thiolates.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution. Major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted phenoxy derivatives.
科学的研究の応用
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
Furan-2-carboxamide derivatives: Compounds with similar furan and amide functionalities.
Cyclopentanecarboxamide derivatives: Compounds with similar cyclopentanecarboxamide moieties.
The uniqueness of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not present in the individual components.
特性
分子式 |
C26H26Cl2N2O4 |
|---|---|
分子量 |
501.4 g/mol |
IUPAC名 |
1-[[2-(2,4-dichlorophenoxy)acetyl]-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H26Cl2N2O4/c1-18-6-4-7-20(14-18)29-25(32)26(11-2-3-12-26)30(16-21-8-5-13-33-21)24(31)17-34-23-10-9-19(27)15-22(23)28/h4-10,13-15H,2-3,11-12,16-17H2,1H3,(H,29,32) |
InChIキー |
AXNJSDHQRHNFLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)N(CC3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
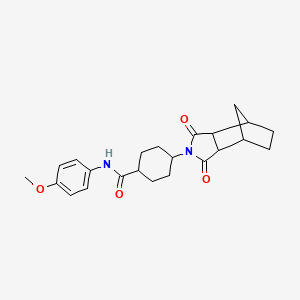
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
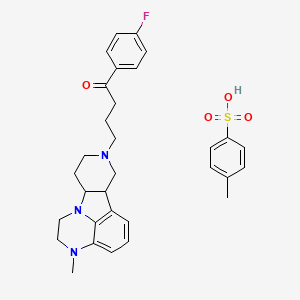
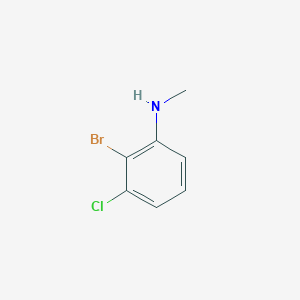
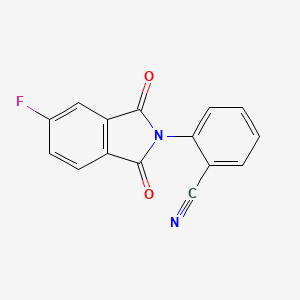
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
